(E)-2-(4-Chlorophenyl)-N-[2-(4-ethylpiperazin-1-yl)ethyl]ethenesulfonamide
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Description
(E)-2-(4-Chlorophenyl)-N-[2-(4-ethylpiperazin-1-yl)ethyl]ethenesulfonamide is a compound that belongs to the class of sulfonamides. The compound has been studied extensively for its potential use in scientific research applications due to its unique chemical properties.
Scientific Research Applications
- EN300-33050767 : Developed by Prof. Levin and co-workers from the University of Chicago, this compound enables “skeletal editing” of organic molecules by nitrogen atom deletion. The method offers a novel approach to modifying molecular structures, potentially impacting drug discovery and chemical synthesis .
Electrochemical Applications
Structural Electrochemistry: An extensive electrochemical investigation of the conducting polymer poly(3,4-ethylenedioxythiophene) (PEDOT) has been conducted. Researchers have focused on understanding the structural electrochemistry during its faradaic process, shedding new light on its behavior. Using coulovoltammetry, diverse conformational states of PEDOT have been explored, along with charge consumption. This knowledge contributes to the design of PEDOT-based sensors and actuators .
Self-Sensing Property: PEDOT exhibits simultaneous and biomimetic self-sensing capabilities during actuation. By analyzing the charge and electrical energy consumed during its reactions, PEDOT serves as a versatile biomimetic reactive sensor. Its applications extend to fields such as environmental monitoring and wearable devices .
Nitrogen Atom Deletion Reagent
properties
IUPAC Name |
(E)-2-(4-chlorophenyl)-N-[2-(4-ethylpiperazin-1-yl)ethyl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O2S/c1-2-19-10-12-20(13-11-19)9-8-18-23(21,22)14-7-15-3-5-16(17)6-4-15/h3-7,14,18H,2,8-13H2,1H3/b14-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSGUEFGLCEDJB-VGOFMYFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCNS(=O)(=O)C=CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)CCNS(=O)(=O)/C=C/C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-[2-(4-ethylpiperazin-1-yl)ethyl]ethene-1-sulfonamide |
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